A Technical Guide to tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: A Versatile Bifunctional Building Block
A Technical Guide to tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate: A Versatile Bifunctional Building Block
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate. As a unique bifunctional molecule, it incorporates a strained azetidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive vinyl ether moiety. This combination makes it a valuable building block for medicinal chemistry and materials science, offering orthogonal reactivity for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this emerging reagent.
Introduction: The Strategic Value of Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their incorporation into molecular structures can impart favorable physicochemical properties, including improved metabolic stability, solubility, and three-dimensional diversity. The strained nature of the azetidine ring presents both synthetic challenges and opportunities for unique chemical transformations.[2]
tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate (CAS No. 1254477-65-0) is a particularly interesting derivative. It combines the synthetically versatile N-Boc protected azetidine core with a vinyl ether functional group. The Boc group ensures stability and allows for selective deprotection under acidic conditions, while the vinyl ether provides a handle for a range of transformations, such as hydrolysis to carbonyls, cycloadditions, and polymerization. This guide details the known and projected characteristics of this compound, offering a framework for its application in advanced synthesis.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
A summary of the core physicochemical properties is presented in Table 1. The molecule is expected to be a liquid or low-melting solid at room temperature, with solubility in common organic solvents.
Table 1: Physicochemical Properties of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate
| Property | Value | Source/Method |
| CAS Number | 1254477-65-0 | [3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | Calculated |
| Physical Form | Predicted: Colorless oil or low-melting solid | Analogy |
| Solubility | Predicted: Soluble in Dichloromethane, Ethyl Acetate, THF, Chloroform | Analogy |
Predicted Spectroscopic Data
The spectroscopic signature of this molecule is defined by its key functional groups.
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 3.5-4.8 ppm), and the vinyl group protons (a quartet of doublets for the -O-CH= proton around 6.4 ppm and two doublets of doublets for the =CH₂ protons between 4.0-4.5 ppm).
-
¹³C NMR: Key resonances would include the Boc carbonyl carbon (~156 ppm), the quaternary Boc carbon (~80 ppm), the vinyl carbons (~152 ppm for -O-C H= and ~87 ppm for =C H₂), and the carbons of the azetidine ring (~60 ppm for C-O and ~45 ppm for the other ring carbons).
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong C=O stretch from the Boc carbamate at approximately 1700 cm⁻¹. Other significant peaks would include C-O stretches for the ether and carbamate groups around 1100-1250 cm⁻¹ and C=C stretching from the vinyl group around 1640 cm⁻¹.
Synthesis and Manufacturing
The most logical and efficient synthesis of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate is via the O-vinylation of its corresponding alcohol precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate. This precursor is a commercially available and widely used intermediate in pharmaceutical synthesis.[1][4] Transition metal-catalyzed transfer vinylation is a well-established method for this transformation.[5][6]
Proposed Synthetic Pathway: Palladium-Catalyzed Transfer Vinylation
Palladium-catalyzed reactions offer a mild and efficient means to synthesize vinyl ethers from alcohols using a vinyl ether as the vinyl source.[7][8] This approach avoids the harsh conditions of classical methods like acetylene addition.
Caption: Proposed synthesis via Palladium-catalyzed transfer vinylation.
Experimental Protocol: Synthesis
Objective: To synthesize tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate from tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.)[9]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
4,7-Diphenyl-1,10-phenanthroline (Ligand, 0.02 equiv.)
-
Butyl vinyl ether (used as both reagent and solvent)
-
Triethylamine (NEt₃, auxiliary base, 0.1 equiv.)
-
Anhydrous Toluene (for azeotropic removal of water, if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and 4,7-Diphenyl-1,10-phenanthroline (0.02 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add an excess of butyl vinyl ether, which serves as both the vinylating agent and the solvent. Add triethylamine (0.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven to completion by the large excess of the vinyl ether.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess butyl vinyl ether and other volatile components.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate.
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay between the N-Boc azetidine ring and the vinyl ether functionality.
Reactions of the Vinyl Ether Group
The electron-rich double bond of the vinyl ether is susceptible to electrophilic attack.
-
Acidic Hydrolysis: In the presence of aqueous acid, the vinyl ether will readily hydrolyze to form tert-Butyl 3-formylazetidine-1-carboxylate (after tautomerization of the initial hemiacetal). This provides a mild route to the corresponding azetidine aldehyde.
-
Cycloaddition Reactions: The vinyl ether can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) with suitable dienes, or as a component in [2+2] cycloadditions, leading to more complex cyclic structures.
Reactions of the N-Boc Azetidine Group
-
Boc Deprotection: The tert-butoxycarbonyl protecting group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-(vinyloxy)azetidine, as a salt. This unmasks the nitrogen for further functionalization.
-
Ring Opening: While generally stable, the strained azetidine ring can undergo nucleophilic ring-opening, particularly after activation of the nitrogen atom (e.g., after Boc deprotection and subsequent reaction).[2]
Caption: Key reaction pathways for the title compound.
Applications in Research and Drug Development
The unique bifunctional nature of tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate makes it a highly attractive building block.
-
Scaffold for Medicinal Chemistry: It serves as an excellent starting point for creating libraries of 3-substituted azetidines. The vinyl ether can be converted to an aldehyde, which can then undergo various transformations like reductive amination, Wittig reactions, or aldol condensations to install diverse side chains.
-
PROTAC and Linker Chemistry: The azetidine core is a valuable component in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][10] This molecule provides a reactive handle for conjugation while maintaining the desirable properties of the azetidine ring.
-
Polymer and Materials Science: As a functionalized vinyl ether, it has the potential to be used as a monomer in cationic polymerization to create novel polymers with pendant Boc-azetidine groups.
Safety and Handling
While specific toxicology data is unavailable, standard laboratory safety precautions should be observed based on related compounds.
-
Hazard Classification: Analogous compounds like tert-Butyl 3-oxoazetidine-1-carboxylate are classified as irritants, potentially causing skin and severe eye irritation.[7][8]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent hydrolysis of the vinyl ether group.
References
-
Bel-Hocine, F., Da Nascimento, S., Bourichon, D., Bénéteau, V., & Thomas, C. M. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(8), 4887-4894.
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Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(13), 5225–5227.
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Bosch, M., & Schlaf, M. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in situ Prepared Air‐Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. ChemInform, 34(38).
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PubMed. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry.
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Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310.
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Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013). Iridium-Catalyzed Enantioselective Allylic Vinylation. Journal of the American Chemical Society, 135(4), 994-997.
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Various Authors. (2012). Discussion Addendum for: Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses.
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ResearchGate. Ir‐catalysed transfer vinylation of oxetane‐3,3‐diyldimethanol.
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Sigma-Aldrich. 3-Vinyloxy-azetidine-1-carboxylic acid tert-butyl ester.
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Matrix Fine Chemicals. TERT-BUTYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE.
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Apicule. Tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS No: 141699-55-0) API Intermediate Manufacturers.
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MedChemExpress. 1-N-Boc-3-hydroxyazetidine.
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APExBIO. 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.
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Sigma-Aldrich. 1-Boc-3-hydroxyazetidine.
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